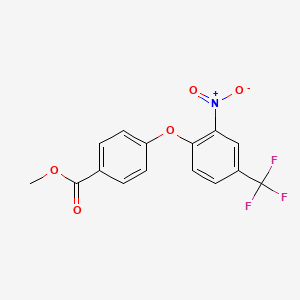

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate is a chemical compound that is part of a broader class of benzoate esters. It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzene ring, which is further linked through an oxygen atom to another benzene ring that carries a methyl ester group. This compound is of interest due to its potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of related benzophenone derivatives can be achieved through a Friedel–Crafts acylation reaction. Methyl benzoate, when activated by trifluoromethanesulfonic acid, reacts with aromatic compounds to yield benzophenone derivatives with good to excellent yields, as demonstrated in the synthesis of meta-substituted benzophenones from nitrobenzene and benzotrifluoride . Although the specific synthesis of Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate has been studied using X-ray diffraction. For instance, the molecular structures of methyl 2-(4-nitrophenylthio)benzoate and related compounds reveal the presence of intramolecular interactions, such as sulphur(II)–oxygen(carbonyl) close contacts, which influence the conformation of the molecules . These structural insights are crucial for understanding the reactivity and properties of such compounds.

Chemical Reactions Analysis

The chemical reactivity of methyl benzoate derivatives can be explored through their use as solvents in extraction processes. For example, methyl benzoate has been used as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction (DLLME), demonstrating its ability to extract various metal ions when combined with appropriate extractants . This suggests that Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate could potentially participate in similar extraction processes or other chemical reactions where its functional groups play a significant role.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate can be inferred from studies on related compounds. For instance, the determination of residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and its conversion to the methyl ester for analysis indicates the stability and detectability of such compounds at low concentrations . Additionally, the study of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate provides insights into the spectroscopic properties and structural elucidation, which are essential for understanding the behavior of benzoate esters . These properties are likely to be relevant to Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate as well.

Wissenschaftliche Forschungsanwendungen

Protoporphyrinogen IX Oxidase Inhibition

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate is structurally similar to several compounds identified as protoporphyrinogen IX oxidase inhibitors. Studies have demonstrated the molecular interactions and dihedral angles between aromatic rings of such compounds, providing insights into their inhibitory mechanisms (Li et al., 2005).

Nenitzescu Synthesis in Androgen Receptor Modulators

This compound serves as a key intermediate in the Nenitzescu synthesis of selective androgen receptor modulators. The synthetic route involves multiple steps, including the use of 4-nitro-3-(trifluoromethyl)phenol, highlighting the chemical's role in developing pharmaceutical agents (Boros et al., 2011).

Influence on Liquid Crystalline Properties

Research has shown that substituents on compounds like Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate can significantly affect the mesomorphic (liquid crystalline) properties. These findings are critical in the field of materials science, particularly in the development of liquid crystal displays (Takenaka & Teshima, 1994).

Role in Photostabilization

Studies involving related compounds indicate their role in photostabilization. For example, methyl salicylate, a structurally similar compound, has been shown to be an effective scavenger of singlet molecular oxygen, a crucial factor in photostabilization of materials (Soltermann et al., 1995).

Photopolymerization Properties

Compounds structurally related to Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate have been explored for their rapid photopolymerization properties, useful in thin film and coating applications. This demonstrates its potential utility in industrial manufacturing processes (Avci et al., 1996).

Eigenschaften

IUPAC Name |

methyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO5/c1-23-14(20)9-2-5-11(6-3-9)24-13-7-4-10(15(16,17)18)8-12(13)19(21)22/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGXOPXRCXXFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Bromophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B3012879.png)

![2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3012889.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3012890.png)

![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3012893.png)

![4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B3012894.png)

![2-(4-ethoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3012897.png)